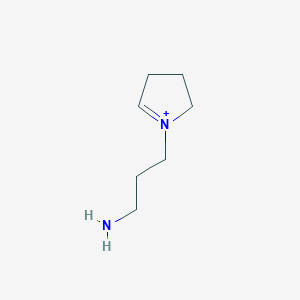
1-(3-Aminopropyl)pyrrolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-aminopropyl)pyrrolinium is an organic cation that is 1-pyrroline bearing an N-(3-aminopropyl) substituent. It derives from a hydride of a 1-pyrrolinium.
Wissenschaftliche Forschungsanwendungen
Plant Biochemistry
1-(3-Aminopropyl)pyrrolinium (App) has been identified in various plants such as oats, maize, barley, and wheat seedlings. App concentrations were highest in the youngest oat plants, although no direct correlation with polyamine oxidase activity was observed. This compound, along with pyrroline, is considered an oxidation product of polyamines like putrescine in plants (Smith, Croker & Loeffler, 1986).
Biosensor Development
N-(3-Aminopropyl)pyrrole has been used to create a pyrrole-alginate conjugate for biosensor applications. This conjugate has shown efficiency in immobilizing enzymes like polyphenol oxidase on electrodes, enhancing the sensitivity and performance of biosensors for substances like catechol (Abu-Rabeah et al., 2004).
Conductive Nanocomposites
A study focused on conductive composite films using N-(3-aminopropyl)pyrrole for improving properties like wettability, mechanical strength, thermal protection, and electrical conductivity. This application is significant in designing high-performance electrodes for supercapacitors, batteries, and sensors (Bideau et al., 2016).
Aminopyrroles in Chemistry
Research on the aromaticity and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation explores their structural dynamics and stability, which has implications in understanding chemical reactions involving pyrrole compounds (De Rosa & Arnold, 2013).
Graphene Oxide Functionalization
1-(3-Aminopropyl)pyrrole has been used to functionalize graphene oxide, leading to the creation of a conductive copolymer with enhanced properties like swelling and adsorption of metal ions, making it potentially useful in applications such as water treatment and sensor technology (Qin et al., 2014).
Eigenschaften
Produktname |
1-(3-Aminopropyl)pyrrolinium |
|---|---|
Molekularformel |
C7H15N2+ |
Molekulargewicht |
127.21 g/mol |
IUPAC-Name |
3-(3,4-dihydro-2H-pyrrol-1-ium-1-yl)propan-1-amine |
InChI |
InChI=1S/C7H15N2/c8-4-3-7-9-5-1-2-6-9/h5H,1-4,6-8H2/q+1 |
InChI-Schlüssel |
IWGWVCORJJKREY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=[N+](C1)CCCN |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



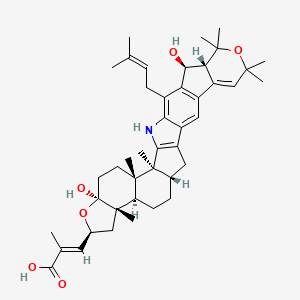
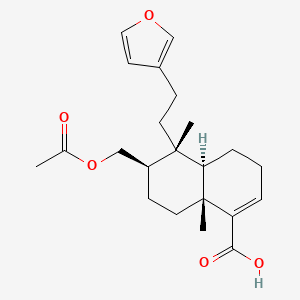
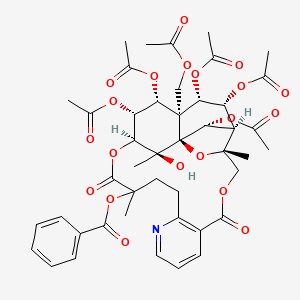
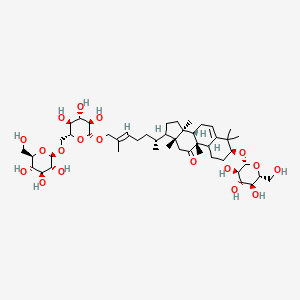
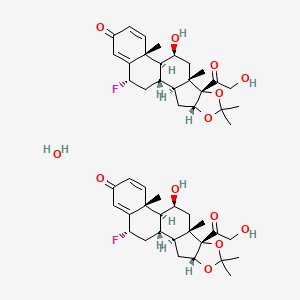

![uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1250712.png)
![[(2R,3R,4S,5R,6R)-5-[[3-amino-6-[[3-amino-6-[[3-amino-6-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxy-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-2-yl]methyl carbamate](/img/structure/B1250713.png)
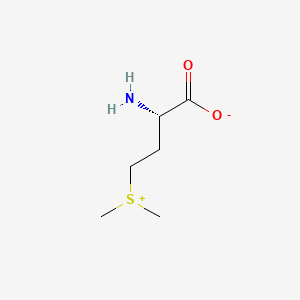
![5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B1250721.png)
![Thiazolo[4,5-d]pyrimidine](/img/structure/B1250722.png)
![(1R,2R,4S,5R,7R,8S,9R,12S,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B1250723.png)
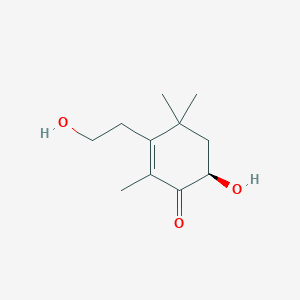
![[4-(2-Aminopurin-9-yl)-2-(propan-2-yloxycarbonyloxymethyl)butyl] acetate](/img/structure/B1250726.png)